2,4,6-Tribromophenol-1,2,3,4,5,6-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

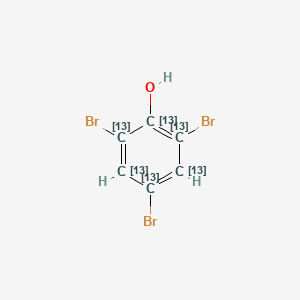

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWXRFVMJHFBN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 CAS number and structure

An In-depth Technical Guide to 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆

This guide provides comprehensive technical information on 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆, a stable isotope-labeled compound crucial for research and analytical applications. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Chemical Identity and Properties

2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is the isotopically labeled form of 2,4,6-Tribromophenol, where all six carbon atoms of the phenol ring are carbon-13 isotopes.[1][2] This labeling provides a distinct mass difference from the unlabeled analog, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1]

Structure:

The chemical structure consists of a phenol ring where the hydrogen atoms at positions 2, 4, and 6 are substituted with bromine atoms, and all carbon atoms in the aromatic ring are ¹³C.[2]

SMILES: [13CH]1=--INVALID-LINK--O)Br)Br[2]

InChI: InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1[2]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1097192-97-6 | [1][2][3] |

| Molecular Formula | ¹³C₆H₃Br₃O | [2][3] |

| Molecular Weight | 336.76 g/mol | [2][3] |

| Exact Mass | 333.7935 Da | [4][5] |

| Appearance | Solid (form may vary) | [4] |

| Unlabeled CAS Number | 118-79-6 | [3][4][5] |

Applications in Research and Analysis

The primary application of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is as an internal standard in analytical chemistry.[1] Its use is critical for the accurate quantification of the unlabeled 2,4,6-Tribromophenol (TBP) and related compounds like 2,4,6-Tribromoanisole (TBA) in various matrices.[1][6][7]

-

Environmental Monitoring: TBP is used as a flame retardant, wood preservative, and fungicide, leading to its presence as an environmental pollutant.[1][8][9] The ¹³C₆-labeled standard allows for precise measurement of its concentration in environmental samples such as water, soil, and air.[10]

-

Food and Beverage Industry: TBA is a compound known to cause "cork taint" or musty off-flavors in wine and other products.[1][7] ¹³C₆-TBP can be converted to ¹³C₆-TBA, which serves as an excellent internal standard for TBA quantification by methods like solid-phase microextraction coupled to gas chromatography-mass spectrometry (SPME-GC-MS).[6][7]

-

Pharmaceutical Analysis: Haloanisoles and halophenols have been associated with product recalls in the pharmaceutical industry due to off-odors.[11] The use of labeled standards is essential for developing and validating sensitive analytical methods to detect these compounds at trace levels in drug products.[11]

Experimental Protocols

Synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆

The synthesis of the labeled compound is achieved through a controlled electrophilic aromatic substitution reaction.[1]

Materials:

-

Phenol-1,2,3,4,5,6-¹³C₆ ([¹³C₆]-Phenol)

-

Bromine (Br₂)

-

Deionized water

-

Appropriate solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

An aqueous solution of [¹³C₆]-Phenol is prepared.

-

Bromine is slowly added to the [¹³C₆]-Phenol solution with constant stirring. The reaction is typically carried out at room temperature.

-

The stoichiometry of the reactants is carefully controlled to ensure the substitution of bromine at the 2, 4, and 6 positions of the phenol ring.[1]

-

The reaction proceeds until the formation of a precipitate (the product) is observed.

-

The solid product is then isolated by filtration.

-

The crude product is washed with cold deionized water to remove any unreacted starting materials and by-products.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

The final product is dried under vacuum.

Analytical Characterization

Rigorous analytical methods are employed to confirm the identity, purity, and isotopic enrichment of the synthesized 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.[1]

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to verify the molecular weight and isotopic composition. The labeled compound will have a molecular weight approximately six mass units higher than its unlabeled counterpart.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons at positions 3 and 5, and another signal for the hydroxyl proton.[1] The spectra may exhibit complex splitting patterns due to coupling with the adjacent ¹³C atoms.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the synthesis process and a common analytical application workflow.

Caption: Synthesis workflow for 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.

Caption: Analytical workflow using 2,4,6-TBP-¹³C₆ as an internal standard.

References

- 1. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]

- 2. This compound | C6H3Br3O | CID 131668231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 2,4,6-Tribromophenol (13C6,99%) 100 µg/mL in Toluene [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Preparation and application of 2,4,6-tribromo-[¹³C₆]-anisole for the quantitative determination of 2,4,6-tribromoanisole in wine [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 9. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6, a crucial internal standard for mass spectrometry-based quantitative analysis. The document outlines the synthesis, analytical methodologies for purity assessment, and detailed experimental protocols.

Introduction

This compound is the isotopically labeled form of 2,4,6-Tribromophenol, where all six carbon atoms in the phenol ring are the 13C isotope. This stable isotope-labeled compound is an ideal internal standard for analytical methods, particularly in environmental analysis and metabolomics, due to its chemical identity with the unlabeled analyte and its distinct mass difference. Accurate determination of its isotopic purity is paramount for reliable quantification. The typical isotopic purity of commercially available 2,4,6-Tribromophenol-13C6 exceeds 99%.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the bromination of phenol-1,2,3,4,5,6-13C6. The reaction involves the electrophilic substitution of hydrogen atoms with bromine at the ortho and para positions of the hydroxyl group on the 13C-labeled phenol ring.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | ¹³C₆H₃Br₃O |

| Molecular Weight | ~336.76 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as toluene, methanol, and chloroform |

| CAS Number | 1097192-97-6 |

Isotopic Purity Assessment

The isotopic purity of this compound is primarily determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These techniques provide quantitative data on the enrichment of ¹³C isotopes and confirm the structural integrity of the molecule.

Table 2: Summary of Isotopic Purity Data

| Analytical Technique | Parameter | Typical Value | Reference |

| HRMS | Isotopic Purity | > 99% | [1] |

| NMR | Isotopic Enrichment | > 99% | [1] |

Experimental Protocols

The following are detailed, exemplary protocols for the determination of the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of the labeled compound and its isotopologues.

4.1.1 Sample Preparation

-

Prepare a stock solution of 2,4,6-Tribromophenol-13C6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

4.1.2 Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for phenols.

-

Infusion: Direct infusion of the sample solution via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range that includes the monoisotopic masses of the unlabeled (m/z ~327.7) and fully labeled (m/z ~333.8) species.

-

Resolution: Set the instrument to a high resolution (>60,000) to resolve the isotopic peaks from potential interferences.

4.1.3 Data Analysis

-

Acquire the mass spectrum of the sample.

-

Identify the peak corresponding to the [M-H]⁻ ion of 2,4,6-Tribromophenol-13C6.

-

Measure the intensities of the monoisotopic peak of the fully labeled compound (all six carbons as ¹³C) and the peaks corresponding to species with fewer than six ¹³C atoms (M+0 to M+5).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Intensity of fully labeled peak / (Sum of intensities of all isotopic peaks)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides direct evidence of ¹³C enrichment and can be used for quantitative analysis.

4.2.1 Sample Preparation

-

Accurately weigh 10-20 mg of 2,4,6-Tribromophenol-13C6.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

4.2.2 Instrumentation and Parameters

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling. For quantitative results, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the carbon nuclei).

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4.2.3 Data Analysis

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

-

Phase and baseline correct the resulting ¹³C NMR spectrum.

-

Integrate the signals corresponding to the carbon atoms of the phenol ring. The presence of strong signals confirms the high enrichment of ¹³C.

-

To quantify the isotopic enrichment, a known amount of an internal standard with a known number of carbon atoms can be added to the sample. The ratio of the integrals of the sample and the standard can be used to calculate the concentration and, subsequently, the isotopic enrichment if the chemical purity is known.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Assessment.

Conclusion

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability as an internal standard for quantitative analysis. The combination of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provides a robust and reliable means of confirming the high isotopic enrichment of this compound. The detailed protocols and workflow presented in this guide offer a comprehensive framework for researchers and scientists in the fields of analytical chemistry and drug development.

References

A Technical Guide to 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ for Researchers

For researchers, scientists, and professionals in drug development, the isotopically labeled compound 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ serves as a critical internal standard for quantitative analysis. This guide provides an in-depth overview of its commercial availability, synthesis, and application in experimental protocols.

This stable isotope-labeled (SIL) analogue of 2,4,6-Tribromophenol (2,4,6-TBP) is particularly valuable in isotope dilution mass spectrometry (IDMS). The six ¹³C atoms in the phenol ring create a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification in complex matrices by correcting for sample loss during preparation and analysis.

Commercial Availability and Product Specifications

Several specialized chemical suppliers offer 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆. The table below summarizes key quantitative data from prominent vendors to facilitate comparison. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number | CAS Number | Molecular Weight | Purity | Available Quantities & Price |

| Toronto Research Chemicals (TRC) | T678502 | 1097192-97-6 | 336.77 | Not specified | Contact for pricing and availability |

| LGC Standards | TRC-A609545 | 926-39-6 | 333.79 | Not specified | Login or create an account to view prices |

| Benchchem | B568895 | 1097192-97-6 | 336.76 | >98% | Contact for pricing and availability[1] |

| Cambridge Isotope Laboratories (CIL) | CLM-9133 | 1097192-97-6 | 336.77 | Not specified | Contact for pricing and availability[2] |

Synthesis and Manufacturing

The synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ involves the controlled electrophilic aromatic substitution of ¹³C-labeled phenol. While specific proprietary methods may vary between suppliers, a general synthetic pathway is outlined below.

A common method for the synthesis of the unlabeled 2,4,6-tribromophenol involves the bromination of phenol.[3][4] This can be adapted for the labeled compound by starting with Phenol-¹³C₆. The reaction typically proceeds by dissolving Phenol-¹³C₆ in a suitable solvent and treating it with a brominating agent, such as bromine water or a mixture of a bromide salt and an oxidizing agent.[3] Careful control of stoichiometric ratios is crucial to ensure complete bromination at the 2, 4, and 6 positions of the phenol ring.

Synthesis of 2,4,6-Tribromophenol-¹³C₆

Experimental Protocols: Isotope Dilution Mass Spectrometry

2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2,4,6-TBP in various environmental and biological samples. The following is a generalized experimental protocol.

1. Sample Preparation

-

A known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is spiked into the sample as an internal standard.

-

The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.

-

The extract is concentrated and may be derivatized to improve chromatographic separation and detection.

2. Instrumental Analysis

-

The prepared sample is injected into a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).

-

The chromatographic system separates the analyte and the internal standard from other matrix components.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the unlabeled 2,4,6-TBP and the ¹³C-labeled internal standard.

3. Quantification

-

The concentration of 2,4,6-TBP in the original sample is calculated by comparing the peak area ratio of the native analyte to the ¹³C-labeled internal standard against a calibration curve. This method effectively corrects for any analyte loss during sample processing.

Isotope Dilution Mass Spectrometry Workflow

Signaling Pathways and Logical Relationships

The primary utility of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is not in the study of signaling pathways itself, but rather as a tool for accurate quantification, which is a prerequisite for reliable studies in toxicology and pharmacology. For instance, understanding the dose-response relationship of 2,4,6-TBP requires precise measurement of its concentration in biological systems.

Role in Research

References

molecular weight and formula of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆, a stable isotope-labeled compound crucial for quantitative analysis in various scientific disciplines. The document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates its metabolic fate.

Core Data Presentation

The fundamental properties of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ and its unlabeled analog are summarized below for direct comparison. This data is essential for accurate mass spectrometry and preparation of standard solutions.

| Property | 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ | 2,4,6-Tribromophenol (Unlabeled) |

| Chemical Formula | ¹³C₆H₃Br₃O[1] | C₆H₃Br₃O[2] |

| Molecular Weight | ~336.76 g/mol [1] | ~330.80 g/mol [2] |

| CAS Number | 1097192-97-6[1] | 118-79-6[2] |

| Primary Application | Internal Standard for Isotope Dilution Analysis[3] | Chemical Intermediate, Flame Retardant, Fungicide[2][4] |

| Appearance | White to off-white solid | White crystalline solid[2] |

Experimental Protocols

Synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆

The synthesis of this isotopically labeled standard involves the controlled electrophilic aromatic substitution of ¹³C₆-phenol. While detailed, proprietary synthesis protocols are not publicly available, the general methodology is as follows:

Reaction Principle: An aqueous solution of phenol, uniformly labeled with carbon-13 ([¹³C₆]-Phenol), is reacted with bromine. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic bromine to the ortho and para positions (2, 4, and 6).[3][5]

General Procedure:

-

Precursor: The synthesis starts with uniformly labeled ¹³C₆-Phenol as the precursor material.[3]

-

Bromination: An aqueous solution of ¹³C₆-Phenol is reacted with bromine (Br₂). The stoichiometry is carefully controlled to ensure complete bromination at the three activated sites on the aromatic ring.[3] In some methods for the unlabeled compound, the reaction is carried out in glacial acetic acid or by using a combination of a metal bromide salt and hydrogen peroxide in a sulfuric acid solution to generate bromine in situ.[3][6]

-

Reaction Control: The reaction temperature and duration are optimized to maximize the yield of the desired 2,4,6-tribromoproduct and minimize the formation of under- or over-brominated side products.

-

Purification: Following the reaction, the product is purified. Standard methods for purifying solid organic compounds, such as recrystallization, are employed to achieve the high purity required for an analytical standard.[3]

-

Characterization: The final product is rigorously characterized to confirm its identity and isotopic enrichment. High-Resolution Mass Spectrometry (HRMS) is used to verify the molecular weight and isotopic composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the positions of the bromine atoms on the carbon-labeled ring.[3]

Quantitative Analysis of 2,4,6-Tribromophenol in Water Samples by Isotope Dilution GC/MS

2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is an ideal internal standard for the quantification of native 2,4,6-tribromophenol (TBP) in environmental samples. Its use corrects for variations in extraction efficiency and matrix effects during analysis. The following protocol is adapted from general principles outlined in U.S. EPA Methods 1625 and 528 for the analysis of semivolatile organic compounds and phenols in water.

Methodology:

-

Sample Preparation:

-

Collect a 1-liter water sample in a clean glass container.

-

If residual chlorine is present, dechlorinate the sample by adding sodium sulfite.

-

Acidify the sample to a pH of less than 2 with a suitable acid (e.g., sulfuric or hydrochloric acid).

-

-

Spiking with Internal Standard:

-

A known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ solution is added to the water sample. This "spiking" step is crucial and should be done before any extraction procedure.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., containing a modified polystyrene-divinylbenzene copolymer) with appropriate solvents like dichloromethane and methanol, followed by equilibration with acidified water.

-

Pass the entire 1-liter water sample through the SPE cartridge. The TBP and its ¹³C₆-labeled internal standard will be adsorbed onto the solid phase.

-

Dry the cartridge thoroughly under vacuum.

-

-

Elution:

-

Elute the analytes from the SPE cartridge with a small volume of an organic solvent, such as dichloromethane.

-

-

Concentration and Derivatization (Optional):

-

The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

-

For enhanced GC performance, the phenolic hydroxyl group can be derivatized (e.g., via acetylation or pentafluorobenzylation), although this is not always necessary.

-

-

GC/MS Analysis:

-

Inject an aliquot of the final extract into a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

The GC separates the analytes based on their boiling points and interaction with the chromatographic column.

-

The MS detects the ions of the native TBP and the ¹³C₆-TBP internal standard. Quantification is based on the ratio of the response of the native analyte to the response of the known amount of the added ¹³C₆-internal standard.

-

Mandatory Visualizations

Logical Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the general workflow for using 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ as an internal standard for quantitative analysis.

References

- 1. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | C6H3Br3O | CID 131668231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1097192-97-6 | Benchchem [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. quora.com [quora.com]

- 6. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4,6-Tribromophenol (2,4,6-TBP) in Environmental Samples by LC-MS/MS

Introduction

2,4,6-tribromophenol (2,4,6-TBP) is a brominated flame retardant and a biocide used in a variety of industrial applications, including the manufacturing of textiles, plastics, and wood preservatives. Its widespread use has led to its detection in various environmental compartments, including water, soil, and sediment, raising concerns about its potential toxicity and persistence.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the quantification of trace levels of 2,4,6-TBP in complex environmental matrices. This document provides a detailed application note and protocol for the analysis of 2,4,6-TBP in environmental samples using LC-MS/MS.

Principle of the Method

This method involves the extraction of 2,4,6-TBP from environmental samples, followed by cleanup and analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Isotope-labeled internal standards are recommended for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the environmental matrix. Below are recommended protocols for water, soil, and sediment samples.

1.1. Water Samples

Solid-phase extraction (SPE) is the preferred method for the extraction and preconcentration of 2,4,6-TBP from water samples.

-

Materials:

-

Oasis HLB SPE cartridges (or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Glass fiber filters (0.7 µm)

-

-

Procedure:

-

Filter the water sample (typically 100-500 mL) through a glass fiber filter to remove suspended solids.

-

Acidify the sample to pH 3-4 with formic acid.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elute the analyte with 5-10 mL of acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

1.2. Soil and Sediment Samples

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or ultrasonic extraction can be used for the extraction of 2,4,6-TBP from soil and sediment samples.

-

Materials:

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (50 mL)

-

-

Procedure:

-

Weigh 5-10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile extract) for dSPE cleanup.

-

Transfer the aliquot to a dSPE tube containing PSA and C18 sorbents, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.

-

Take the supernatant, evaporate it to dryness, and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. An example gradient is: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of phenolic compounds like 2,4,6-TBP.

-

MRM Transitions: The selection of precursor and product ions is crucial for selectivity and sensitivity. Due to the isotopic pattern of bromine, 2,4,6-TBP will have a characteristic isotopic cluster for its molecular ion. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most abundant isotopes are typically monitored. The fragmentation of the precursor ion in the collision cell will generate specific product ions. While optimal collision energies should be determined empirically for the specific instrument used, the following transitions can be used as a starting point:

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| 2,4,6-TBP | 328.8 | 248.9 | 79.0 |

| 2,4,6-TBP | 330.8 | 250.9 | 81.0 |

Note: The precursor ions represent the [M-H]⁻ for the isotopic cluster of 2,4,6-TBP containing two ⁷⁹Br and one ⁸¹Br, and one ⁷⁹Br and two ⁸¹Br, respectively. The product ions correspond to the loss of a bromine radical and the bromide ion itself. Collision energies will need to be optimized for your specific instrument but typically range from -20 to -40 eV.

3. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using a series of standard solutions of 2,4,6-TBP. A linear range covering the expected concentrations in the samples should be established with a correlation coefficient (r²) > 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined from the signal-to-noise ratio (S/N) of low-level standards (S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).

-

Accuracy and Precision: Accuracy is determined by recovery experiments, where samples are spiked with known amounts of 2,4,6-TBP at different concentration levels. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.

-

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte should be evaluated. This can be done by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample. Isotope-labeled internal standards are highly recommended to compensate for matrix effects.

-

Recovery: The efficiency of the entire sample preparation process is assessed by analyzing pre-extraction spiked samples.

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of 2,4,6-TBP in environmental samples. These values can vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters for 2,4,6-TBP Quantification

| Parameter | Water | Soil | Sediment |

| Linearity Range (ng/mL or ng/g) | 0.1 - 100 | 0.5 - 200 | 0.5 - 200 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |

| LOD (ng/L or ng/g) | 0.05 - 0.5 | 0.1 - 1.0 | 0.1 - 1.0 |

| LOQ (ng/L or ng/g) | 0.1 - 1.5 | 0.5 - 3.0 | 0.5 - 3.0 |

| Recovery (%) | 85 - 110 | 80 - 115 | 75 - 110 |

| Precision (RSD, %) | < 15 | < 15 | < 20 |

Mandatory Visualization

Caption: Workflow for the LC-MS/MS quantification of 2,4,6-TBP in environmental samples.

References

Application Notes and Protocols for the Analysis of 2,4,6-Tribromophenol in Water and Soil Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of water and soil matrices for the quantitative analysis of 2,4,6-tribromophenol (TBP). The protocols described herein include Solid-Phase Extraction (SPE) for water samples, and Liquid-Liquid Extraction (LLE) and Ultrasound-Assisted Extraction (UAE) for soil samples. Additionally, a protocol for the derivatization of TBP for Gas Chromatography (GC) analysis is provided.

Sample Preparation of Water Samples for Tribromophenol Analysis

Application Note: Solid-Phase Extraction (SPE) of Tribromophenol from Water

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples. For the analysis of tribromophenol, a C18 SPE cartridge is commonly employed to retain the analyte from the water matrix. The retained TBP is then eluted with a small volume of an organic solvent, effectively concentrating the sample and removing interfering substances. This method offers high recovery rates and is suitable for trace-level analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Elution solvent (e.g., ethyl acetate, dichloromethane)

-

Glass vials for sample collection

-

SPE vacuum manifold

Procedure:

-

Sample Preservation and pH Adjustment: Acidify the collected water sample to a pH of approximately 2 with concentrated HCl or H₂SO₄ to prevent degradation of the phenolic compounds[1][2].

-

Cartridge Conditioning:

-

Pass 5-10 mL of the elution solvent (e.g., ethyl acetate) through the C18 cartridge to activate the sorbent.

-

Follow with 5-10 mL of methanol to wet the stationary phase.

-

Finally, rinse the cartridge with 5-10 mL of deionized water, ensuring the sorbent does not run dry.

-

-

Sample Loading:

-

Pass the acidified water sample (typically 100 mL to 1 L, depending on the expected concentration) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any remaining water-soluble interferences.

-

Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

-

-

Elution:

-

Elute the retained tribromophenol from the cartridge with a small volume (e.g., 2 x 3 mL) of the elution solvent into a collection vial.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis (HPLC-MS/MS or GC-MS after derivatization).

-

Quantitative Data for SPE of Tribromophenol in Water

| Parameter | Value | Analytical Method | Reference |

| Recovery | 64-100% | HPLC-MS/MS | [1][2] |

| Limit of Detection (LOD) | 0.1–21.9 ng/L | HPLC-MS/MS | [1][2] |

| Limit of Quantification (LOQ) | 0.2-166 ng/L | LC-MS/MS | [3] |

Note: Recovery and detection limits can vary depending on the specific SPE sorbent, elution solvent, and analytical instrumentation used.

Experimental Workflow for SPE of Water Samples

Caption: Workflow for Solid-Phase Extraction of Tribromophenol from Water.

Sample Preparation of Soil Samples for Tribromophenol Analysis

Application Note: Extraction of Tribromophenol from Soil

The extraction of tribromophenol from solid matrices like soil requires more rigorous methods to overcome the strong interactions between the analyte and the soil particles. Liquid-Liquid Extraction (LLE) and Ultrasound-Assisted Extraction (UAE) are two effective techniques. LLE involves partitioning the analyte between the solid sample and an immiscible liquid solvent. UAE utilizes ultrasonic waves to enhance the extraction efficiency by disrupting the sample matrix and improving solvent penetration.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Soil Samples

Materials:

-

Soil sample (air-dried and sieved)

-

Extraction solvent (e.g., hexane:acetone 1:1 v/v, dichloromethane)

-

Sodium sulfate (anhydrous)

-

Centrifuge and centrifuge tubes

-

Shaker or vortex mixer

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Weigh approximately 5-10 g of the homogenized soil sample into a centrifuge tube.

-

Solvent Addition: Add a specific volume of the extraction solvent (e.g., 20 mL of hexane:acetone) to the soil sample.

-

Extraction:

-

Tightly cap the tube and shake vigorously for at least 1 hour using a mechanical shaker.

-

Alternatively, vortex the sample for 2-3 minutes.

-

-

Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to separate the soil particles from the solvent extract.

-

Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat Extraction: Repeat the extraction process (steps 2-5) on the soil residue two more times with fresh portions of the extraction solvent. Combine all the extracts.

-

Drying and Concentration:

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Solvent Exchange: If necessary, exchange the solvent to one that is compatible with the subsequent analytical method. The final extract is then ready for analysis or derivatization.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) for Soil Samples

Materials:

-

Soil sample (air-dried and sieved)

-

Extraction solvent (e.g., methanol, acetone, or a mixture)

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Filter paper

Procedure:

-

Sample Preparation: Place 1-5 g of the soil sample into a glass extraction vessel.

-

Solvent Addition: Add a measured volume of the extraction solvent (e.g., 10-20 mL of methanol) to the sample. The solid-to-liquid ratio can influence extraction efficiency.

-

Ultrasonic Extraction:

-

Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

-

Sonicate the sample for a specified period, typically ranging from 15 to 60 minutes.[4] The temperature of the ultrasonic bath should be controlled to prevent thermal degradation of the analyte.

-

-

Separation:

-

After sonication, separate the solid and liquid phases by centrifugation or filtration.

-

-

Extract Collection: Collect the liquid extract.

-

Repeat Extraction: For exhaustive extraction, the process can be repeated with fresh solvent on the soil residue.

-

Concentration: Combine the extracts and concentrate them as described in the LLE protocol. The final extract is then ready for analysis.

Quantitative Data for Soil Extraction Methods for Phenolic Compounds

| Parameter | Liquid-Liquid Extraction | Ultrasound-Assisted Extraction | Analytical Method | Reference |

| Recovery | 67-97% (for various phenols) | >90% (for PCBs, similar behavior) | GC-MS | [3][5] |

| Limit of Detection (LOD) | Analyte and matrix dependent | Analyte and matrix dependent | GC-MS | - |

| Limit of Quantification (LOQ) | Analyte and matrix dependent | Analyte and matrix dependent | GC-MS | - |

Note: Data for tribromophenol in soil is limited; values for other phenolic compounds and pollutants with similar characteristics are provided as an estimate. Method optimization is crucial for achieving high recovery and low detection limits.

Experimental Workflow for Soil Sample Preparation

Caption: Workflow for LLE and UAE of Tribromophenol from Soil Samples.

Derivatization for Gas Chromatography (GC) Analysis

Application Note: Acetylation of Tribromophenol

For the analysis of polar compounds like tribromophenol by Gas Chromatography (GC), a derivatization step is often necessary to increase their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. Acetylation with acetic anhydride is a common derivatization technique for phenols, converting the polar hydroxyl group into a less polar acetate ester.

Experimental Protocol: Derivatization with Acetic Anhydride

Materials:

-

Concentrated sample extract (from SPE, LLE, or UAE)

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Heating block or water bath

-

Vortex mixer

-

Solvent for final dilution (e.g., hexane)

Procedure:

-

Solvent Evaporation: Ensure the sample extract is completely free of water and evaporated to dryness under a gentle stream of nitrogen.

-

Reagent Addition:

-

To the dry residue, add a small volume of pyridine (e.g., 50-100 µL).

-

Add a larger volume of acetic anhydride (e.g., 100-200 µL).

-

-

Reaction:

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

-

Reaction Quenching and Extraction:

-

Cool the vial to room temperature.

-

Add deionized water to quench the excess acetic anhydride.

-

Add a suitable extraction solvent (e.g., hexane) and vortex to extract the derivatized tribromophenol acetate.

-

-

Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analyte.

-

Final Preparation: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Logical Relationship for Derivatization

Caption: Logic of Tribromophenol Derivatization for GC Analysis.

References

- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]

- 3. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ in Food Safety Testing

Introduction

2,4,6-Tribromophenol (TBP) is a compound used as a flame retardant, fungicide, and wood preservative.[1][2][3] It can enter the food chain through environmental contamination, particularly in marine ecosystems, and through its use in food packaging materials.[2][4] TBP has been detected in various food items, with seafood being a significant source of human exposure.[5][6] Due to its potential toxicity, monitoring TBP levels in food is crucial for ensuring consumer safety.[1][7]

Stable isotope dilution analysis (SIDA) is a highly accurate and precise analytical technique for quantifying trace-level contaminants in complex matrices like food.[8] This method utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[8] 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ serves as an ideal internal standard for the analysis of TBP. By adding a known amount of the labeled standard to a sample at the beginning of the analytical procedure, any losses of the native TBP during sample preparation and analysis can be accurately corrected for, leading to highly reliable results.[8]

This document provides detailed application notes and protocols for the use of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ in the determination of TBP in food matrices, with a focus on seafood analysis by gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes key quantitative parameters from validated analytical methods for the determination of 2,4,6-Tribromophenol in food matrices using its ¹³C₆-labeled internal standard.

| Food Matrix | Analytical Method | Limit of Quantification (LOQ) | Concentration Range | Recovery (%) | Reference |

| Seafood (Barramundi and Prawns) | GC-MS (SIDA) | 0.05 ng/g | 0.5 - 50 ng/g | Not explicitly stated, but method showed good precision and repeatability | [9][10] |

| Lean and Fatty Fish | UHPLC-MS/MS | 0.1 - 1 µg/kg | 2.3 - 7.5 µg/kg (in blue mussel) | 80 - 115% | [11] |

| Asparagus | GC-MS | 0.3 - 8.0 µg/kg | Not Applicable | 86% | [12] |

Experimental Protocols

Protocol 1: Determination of 2,4,6-Tribromophenol in Seafood by GC-MS with Stable Isotope Dilution Analysis

This protocol is adapted from the methodology described by Fuller et al. (2008).[9][10]

1. Scope

This method is applicable for the quantitative analysis of 2,4,6-Tribromophenol in seafood tissues such as fish and prawns.

2. Principle

A known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is added to the homogenized seafood sample. The bromophenols are then extracted from the matrix using simultaneous distillation-extraction (SDE). The extract is subjected to an alkaline back-extraction to isolate the phenolic compounds. The bromophenols are then acetylated to improve their chromatographic properties. The acetylated derivatives are analyzed by headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. Quantification is performed by comparing the peak area ratio of the native TBP derivative to its ¹³C₆-labeled counterpart.

3. Materials and Reagents

-

Standards: 2,4,6-Tribromophenol (native) and 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.

-

Solvents: Hexane, Dichloromethane, Methanol (all residue analysis grade).

-

Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Acetic anhydride, Potassium carbonate (K₂CO₃), Anhydrous sodium sulfate (Na₂SO₄).

-

Water: Deionized or Milli-Q water.

-

SPME Fiber: e.g., 100 µm Polydimethylsiloxane (PDMS).

4. Sample Preparation and Extraction

-

Homogenize the seafood tissue.

-

Weigh 10 g of the homogenized sample into a distillation flask.

-

Spike the sample with a known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ solution.

-

Add 200 mL of deionized water to the flask.

-

Perform simultaneous distillation-extraction (SDE) for 2 hours using hexane as the extraction solvent.

-

Dry the hexane extract over anhydrous sodium sulfate.

5. Clean-up: Alkaline Back-Extraction

-

Transfer the dried hexane extract to a separatory funnel.

-

Extract the bromophenols from the hexane by shaking with 2 M NaOH solution (3 x 20 mL).

-

Combine the aqueous alkaline extracts.

-

Acidify the combined aqueous extract to pH < 2 with concentrated HCl.

-

Back-extract the bromophenols into dichloromethane (3 x 20 mL).

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

6. Derivatization: Acetylation

-

To the concentrated extract, add 1 mL of a saturated K₂CO₃ solution and 100 µL of acetic anhydride.

-

Shake vigorously for 1 minute.

-

Allow the phases to separate.

-

Transfer the organic (dichloromethane) layer containing the acetylated bromophenols to a clean vial.

7. GC-MS Analysis

-

Transfer a portion of the final extract to a headspace vial.

-

Perform headspace SPME sampling.

-

Inject the analytes onto the GC-MS system.

-

GC Conditions (Example):

-

Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for native TBP-acetate and ¹³C₆-TBP-acetate.

-

8. Quantification

Calculate the concentration of 2,4,6-TBP in the sample using the following formula:

Concentration (ng/g) = (Area_native / Area_labeled) * (Amount_labeled / Sample_weight) * Response_Factor

A relative response factor (RRF) should be determined from the analysis of calibration standards.

Visualizations

Workflow for Food Safety Testing

Caption: General workflow for the analysis of 2,4,6-TBP in food samples.

Principle of Stable Isotope Dilution Analysis

Caption: The principle of Stable Isotope Dilution Analysis (SIDA).

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Immunochemical analysis of 2,4,6-tribromophenol for assessment of wood contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improved Approach for Analyzing Bromophenols in Seafood Using Stable Isotope Dilution Analysis in Combination with SPME - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 11. Rapid and simple method for determination of hexabromocyclododecanes and other LC-MS-MS-amenable brominated flame retardants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Monitoring Brominated Disinfection Byproducts in Drinking Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disinfection of drinking water is a critical public health measure to prevent waterborne diseases. However, disinfectants such as chlorine can react with naturally occurring organic matter and bromide in the source water to form a variety of disinfection byproducts (DBPs), including brominated DBPs (Br-DBPs).[1][2] Some brominated DBPs are known to be more cytotoxic and genotoxic than their chlorinated counterparts, raising significant health concerns.[3] Therefore, sensitive and reliable analytical methods are essential for monitoring and controlling the levels of these compounds in drinking water to ensure public safety.

This document provides detailed application notes and protocols for the analysis of brominated byproducts in drinking water, focusing on established analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), as well as ion chromatography for inorganic DBPs.

Analytical Methods Overview

The primary analytical techniques for the determination of brominated DBPs in drinking water include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic Br-DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs) after derivatization.[2][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for the analysis of a broader range of DBPs, including those that are more polar, less volatile, and of higher molecular weight.[5][6] LC-MS/MS offers high sensitivity and selectivity for the direct analysis of many emerging Br-DBPs.[3][7]

-

Ion Chromatography (IC): The standard method for the determination of inorganic oxyhalide DBPs, such as bromate.[8][9][10]

Key Brominated Disinfection Byproducts

A variety of brominated DBPs can be formed during water disinfection. The specific byproducts formed depend on factors such as the concentration of bromide and natural organic matter in the source water, the type of disinfectant used, temperature, and pH.[1][11]

Table 1: Common Brominated Disinfection Byproducts in Drinking Water

| Class | Compound Name | Abbreviation |

| Trihalomethanes (THMs) | Bromoform | TBM |

| Dibromochloromethane | DBCM | |

| Bromodichloromethane | BDCM | |

| Haloacetic Acids (HAAs) | Monobromoacetic Acid | MBAA |

| Dibromoacetic Acid | DBAA | |

| Tribromoacetic Acid | TBAA | |

| Inorganic DBPs | Bromate | BrO₃⁻ |

| Emerging DBPs | Haloacetonitriles | HANs |

| Halonitromethanes | HNMs |

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described in this document. These values can vary based on the specific instrumentation, matrix, and operating conditions.

Table 2: Performance of GC-MS Methods for Brominated THMs and HAAs

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |

| Bromoform (TBM) | EPA 524.2 | 0.02 µg/L | 0.06 µg/L | 90-110 |

| Dibromochloromethane (DBCM) | EPA 524.2 | 0.03 µg/L | 0.1 µg/L | 92-108 |

| Bromodichloromethane (BDCM) | EPA 524.2 | 0.04 µg/L | 0.12 µg/L | 95-105 |

| Dibromoacetic Acid (DBAA) | EPA 552.3 | 0.2 µg/L | 0.6 µg/L | 85-115 |

Table 3: Performance of LC-MS/MS Methods for Brominated HAAs and Emerging DBPs

| Analyte | Method | Limit of Quantitation (LOQ) |

| Monobromoacetic Acid (MBAA) | Direct Injection LC-MS/MS | 1 µg/L or lower |

| Dibromoacetic Acid (DBAA) | Direct Injection LC-MS/MS | 1 µg/L or lower |

| Tribromoacetic Acid | Direct Injection LC-MS/MS | 1 µg/L or lower |

Data adapted from Shimadzu Application Note for a direct injection method.[7]

Table 4: Performance of Ion Chromatography for Bromate

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Bromate | EPA 317.0/326.0 | 0.12 µg/L (Conductivity) | 0.5 µg/L (UV) |

| Bromate | EPA 300.1 | 1.3 µg/L | 4.2 µg/L |

LOD/LOQ for EPA 317.0/326.0 can be improved with post-column reaction and UV detection.[9]

Experimental Protocols

Protocol 1: Analysis of Brominated Trihalomethanes (THMs) by GC-MS (Based on EPA Method 524.2)

1. Sample Preparation:

-

Collect water samples in 40-60 mL amber vials with a screw cap and a PTFE-faced silicone septum.[12]

-

Dechlorinate the sample at the time of collection by adding a reducing agent (e.g., sodium thiosulfate or ascorbic acid).

-

If required, acidify the sample to a pH < 2 with hydrochloric acid.

-

Store samples at ≤6°C until analysis, with a maximum holding time of 14 days.[12]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection: Purge and Trap.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 min.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-300 amu.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Quality Control:

-

Analyze a method blank with each batch of samples.

-

Run a laboratory control spike to assess accuracy.

-

Analyze a matrix spike/matrix spike duplicate to evaluate matrix effects.

Protocol 2: Analysis of Brominated Haloacetic Acids (HAAs) by LC-MS/MS (Based on EPA Method 557)

1. Sample Preparation:

-

Collect water samples in 40-60 mL amber vials.

-

Add ammonium chloride as a preservative.

-

Store samples at ≤6°C until analysis.

-

For direct injection, no further preparation is needed.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: Shimadzu LCMS-8060NX or equivalent.[7]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B.

-

2-15 min: 5-95% B.

-

15-18 min: 95% B.

-

18-20 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. Specific transitions for each analyte must be optimized.

-

3. Quality Control:

-

Use isotopically labeled internal standards for each analyte to correct for matrix effects and instrument variability.

-

Analyze calibration standards, blanks, and quality control samples with each analytical batch.

Protocol 3: Analysis of Bromate by Ion Chromatography (Based on EPA Method 317.0/326.0)

1. Sample Preparation:

-

Collect samples in pre-cleaned opaque plastic or amber glass bottles.

-

Preserve samples at the time of collection with ethylenediamine (EDA) to a concentration of 50 mg/L.[8]

-

Chill and store samples at <6°C.[8]

2. Ion Chromatography Instrumentation and Conditions:

-

Ion Chromatograph: Thermo Scientific Dionex system or equivalent.

-

Guard Column: To protect the analytical column.

-

Analytical Column: Anion-exchange column (e.g., Dionex IonPac AS19).[9]

-

Suppressor: Anion suppressor device.

-

Detector: Suppressed conductivity detector.

-

Post-column Reaction (for enhanced sensitivity):

-

Eluent: Potassium hydroxide gradient.

3. Quality Control:

-

Analyze a laboratory fortified blank and a laboratory fortified sample matrix.

-

Monitor the recovery of a surrogate such as dichloroacetate.

-

Analyze field or laboratory duplicates.

Visualizations

Caption: Workflow for Brominated THM Analysis by GC-MS.

References

- 1. 消毒副産物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. library.dphen1.com [library.dphen1.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. NEMI Method Summary - 317.0rev2.0 [nemi.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Collaborative study of EPA Method 317.0 for the determination of inorganic oxyhalide disinfection by-products in drinking water using ion chromatography with the addition of a postcolumn reagent for trace bromate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of brominide disinfection by-products (DBPs) in aquaculture water using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Application Note: Analysis of Halophenols in Aqueous Matrices using Stir Bar Sorptive Extraction (SBSE)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halophenols are a class of compounds that can be introduced into the environment and pharmaceutical products from various sources, including water disinfection processes, industrial waste, and as degradation products of pesticides or other chemicals.[1] Due to their potential toxicity and potent, often unpleasant, sensory characteristics at very low concentrations, sensitive analytical methods are required for their detection and quantification. Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that offers significant advantages for the analysis of trace-level organic compounds in aqueous samples.[2]

SBSE is based on the principle of sorption, where analytes partition from the sample matrix into a thick film of polydimethylsiloxane (PDMS) coated onto a magnetic stir bar.[1] Compared to techniques like Solid-Phase Microextraction (SPME), SBSE utilizes a much larger volume of the sorbent phase (typically 50-250 µL), resulting in a higher concentration capability and enhanced sensitivity, making it an ideal technique for analyzing halophenols at the ng/L levels required.[3][4] This application note provides a detailed protocol for the extraction and analysis of halophenols from aqueous samples using SBSE coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The overall workflow for halophenol analysis using SBSE involves sample preparation, analyte extraction, desorption, and subsequent chromatographic analysis.

Caption: High-level workflow for SBSE-GC-MS analysis of halophenols.

Quantitative Data Summary

SBSE demonstrates excellent performance for the trace-level determination of various halophenols. The high concentration capability allows for very low limits of detection (LOD) and quantification (LOQ).[3][4]

| Analyte | Linearity Range (ng/L) | LOD (ng/L) | LOQ (ng/L) | Reference |

| 2,4,6-Trichlorophenol (TCP) | 25 - 2500 | 2.0 | 6.6 | [3][4] |

| 2,3,4,6-Tetrachlorophenol (TeCP) | 50 - 2500 | 10.0 | 33.0 | [3][4] |

| 2,4,6-Tribromophenol (TBP) | 50 - 2500 | 15.0 | 49.5 | [3][4] |

Note: Performance characteristics can vary depending on the specific sample matrix and instrumentation.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the analysis of halophenols in water samples.

1. Materials and Reagents

-

Stir Bars: PDMS-coated sorptive stir bars (e.g., Gerstel Twister™), 10 mm length (for 10-50 mL samples) or 20-40 mm (for larger volumes).[5]

-

Vials: Glass vials with PTFE-lined screw caps (e.g., 20 mL or 40 mL).

-

Solvents: Methanol, Ethyl Acetate (Pesticide or HPLC grade).

-

Reagents: Sodium chloride (analytical grade, bake at 400°C before use to remove organic contaminants), Acetic Anhydride, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Standards: Certified analytical standards of target halophenols and a suitable internal standard (e.g., 2,4,6-Trichloroanisole-d5).[1]

-

Apparatus: Magnetic stir plate, ultrasonic bath, thermal desorber (for TD), GC-MS system.

2. Sample Preparation

-

Place a 10-100 mL aliquot of the aqueous sample into an appropriately sized glass vial.[1]

-

For enhanced extraction of acidic phenols, adjust the sample pH to < 4 using HCl.

-

To increase the ionic strength of the sample (salting-out effect), add sodium chloride to a final concentration of 20-30% (w/v) and dissolve completely. This enhances the partitioning of polar analytes into the PDMS phase.

-

Spike the sample with the internal standard solution.

-

(Optional but Recommended) In-Situ Derivatization: To improve the volatility and chromatographic peak shape of phenols, in-situ acetylation can be performed. Add potassium carbonate to the sample, followed by 100 µL of acetic anhydride. Stir for 10-15 minutes.[2]

3. Stir Bar Sorptive Extraction (SBSE)

-

Using clean forceps, place a PDMS-coated stir bar into the sample vial.

-

Place the vial on a magnetic stir plate and stir at a high, constant speed (e.g., 1000-1400 rpm) that ensures a deep vortex without splashing.[5]

-

Extract for 60-120 minutes at room temperature.[2] The optimal time should be determined experimentally.

4. Post-Extraction Handling

-

After extraction, turn off the stirrer and use clean forceps to remove the stir bar.

-

Briefly rinse the stir bar with a gentle stream of deionized water to remove any adhering matrix components.

-

Carefully dry the stir bar by dabbing it with a lint-free tissue (e.g., Kimwipe).[1] This step is critical to prevent water from entering the GC system.

5. Analyte Desorption

Choose one of the following desorption methods:

5A. Thermal Desorption (TD)

-

Place the dried stir bar into an empty glass thermal desorption tube.

-

Place the tube into the thermal desorption unit (TDU) coupled to the GC injector.

-

Typical TD Parameters:

-

Cryofocusing Inlet (e.g., PTV): Cool to -100°C with liquid nitrogen.[1]

-

TDU Program: Start at 30°C (hold for 0.5 min), then ramp at 60°C/min to 280°C (hold for 5 min).[1] Use splitless mode for maximum sensitivity.

-

PTV Injection: After desorption, rapidly heat the inlet to 300°C at >10°C/s to transfer analytes to the GC column.[1]

-

5B. Liquid Desorption (LD)

-

Place the dried stir bar into a 1.5 mL autosampler vial.

-

Add a small, precise volume of a suitable solvent (e.g., 100-200 µL of ethyl acetate).[2]

-

Cap the vial and place it in an ultrasonic bath for 15 minutes to facilitate desorption.[2]

-

After sonication, transfer the solvent to a new vial with a micro-insert if necessary.

-

Inject 1-2 µL of the extract into the GC-MS system.

6. GC-MS Analysis

-

GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[1]

-

Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 300°C (hold 2 min).[1]

-

MS Detector:

-

Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

-

Optimization of SBSE Parameters

The efficiency of the SBSE process is dependent on several interconnected experimental parameters. Optimization is crucial for developing a robust and sensitive method.

References

- 1. agilent.com [agilent.com]

- 2. acee-journal.pl [acee-journal.pl]

- 3. publires.unicatt.it [publires.unicatt.it]

- 4. Comparison of stir bar sorptive extraction and solid-phase microextraction to determine halophenols and haloanisoles by gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

Application Notes and Protocols for the Quantification of 2,4,6-Tribromoanisole in Wine

Introduction

2,4,6-Tribromoanisole (TBA) is a potent compound that can impart undesirable musty or cork-like off-flavors to wine, even at concentrations in the low nanogram-per-liter range. Its presence can arise from various sources in the winery, including contaminated corks, barrels, and other cellar materials. Accurate and sensitive quantification of TBA is crucial for quality control and to mitigate economic losses for wineries. This document provides detailed application notes and protocols for the determination of TBA in wine using a labeled internal standard, primarily employing gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME). The use of a labeled internal standard, such as 2,4,6-tribromoanisole-d5 (TBA-d5) or ¹³C₆-TBA, is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and injection.[1][2]

Experimental Workflow

The general experimental workflow for the analysis of 2,4,6-tribromoanisole in wine is depicted below. This process involves sample preparation, headspace solid-phase microextraction, gas chromatography-mass spectrometry analysis, and data processing.

Caption: Experimental workflow for TBA quantification in wine.

Detailed Experimental Protocols

This section outlines a detailed protocol for the quantification of TBA in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

-

Standards: 2,4,6-Tribromoanisole (TBA) and a labeled internal standard such as 2,4,6-tribromoanisole-d5 (TBA-d5) or 2,4,6-tribromo-[¹³C₆]-anisole.[1][2]

-

Solvents: Acetone (residue analysis grade), Ethanol (absolute), and HPLC-MS grade water.[3]

-

Salts: Sodium chloride (NaCl, ≥99%).[3]

-

Acids: Tartaric acid (≥99.5%).[3]

-

Model Wine: A solution of 13% ethanol and 5 g/L tartaric acid in water, with a final pH of 3.5, can be used for calibration standards.[3]

-

SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers (e.g., 65 µm) are commonly used.[4]

2. Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of TBA and the labeled internal standard in a suitable solvent like acetone or ethanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the model wine to create a calibration curve. The concentration range should encompass the expected levels of TBA in the wine samples (e.g., 0.1 to 25 ng/L).[3]

-

Internal Standard Spiking Solution: Prepare a solution of the labeled internal standard at a concentration to be spiked into all samples and calibration standards.

3. Sample Preparation

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a consistent amount of NaCl (e.g., 2-3.5 g) to each vial to enhance the extraction efficiency by increasing the ionic strength of the sample.[1][4]

-

Spike the sample with a known amount of the labeled internal standard solution (e.g., 50 µL of a 2.0 µg/L solution).[5]

-

Immediately seal the vial with a cap and septum.

-

Gently vortex the vial to ensure homogenization.

4. HS-SPME Extraction

-

Place the prepared vial in a heating block or autosampler with agitation.

-

Incubate the sample at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) with agitation.[4]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time to allow for the adsorption of volatile compounds.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at a temperature of approximately 220°C.[4]

-

Carrier Gas: Helium.

-

Column: A nonpolar or medium-polarity capillary column is typically used, such as a 5% phenylmethylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: A typical program might start at 50°C, hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Monitored Ions (for SIM):

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of TBA in wine using labeled standards and GC-MS based methods.

Table 1: Method Detection and Quantification Limits

| Analytical Method | Labeled Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HS-SPME-GC-HRMS | Not Specified | - | 0.03 ng/L | [7] |

| HS-SPME-GC-MS | ¹³C₆-TBA | 2 ng/L | - | [2] |

| MEPS-GC-HRMS | Not Specified | 0.22-0.75 ng/L | - | [8][9] |

| HS-SPME Arrow-GC-MS/MS | Not Specified | - | Calibration range from 0.10 ng/L | [3] |

Table 2: Recovery and Reproducibility

| Method | Spiked Concentration | Recovery | Relative Standard Deviation (RSD) | Reference |

| HS-SPME Arrow-GC-MS/MS | 0.25, 2.5, and 5.0 ng/L | 90% - 105% | Not Specified | [3] |

| MEPS-GC-HRMS | 1 ng/L | Not Specified | 4% - 10% | [8][9] |

Logical Relationship of Key Analytical Steps

The following diagram illustrates the logical relationship and dependencies of the key steps in the analytical method.

Caption: Logical flow of the TBA quantification process.

Conclusion

The described methodology, utilizing a labeled internal standard with HS-SPME and GC-MS, provides a robust, sensitive, and accurate approach for the quantification of 2,4,6-tribromoanisole in wine. The use of a labeled internal standard is paramount for achieving reliable results by correcting for variations inherent in the analytical process. The low detection limits achievable with these methods are essential for monitoring TBA at concentrations relevant to its sensory impact on wine quality. Researchers and quality control professionals in the wine industry can adapt these protocols to ensure the production of high-quality, taint-free wines.

References

- 1. weinobst.at [weinobst.at]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers | OIV [oiv.int]

- 6. Detection of 2,4,6-Trichloroanisole in Sparkling Wines Using a Portable E-Nose and Chemometric Tools | MDPI [mdpi.com]

- 7. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

method development for novel brominated flame retardant analysis

An Application Note for the Comprehensive Analysis of Novel Brominated Flame Retardants in Environmental and Biological Matrices.

Introduction